molecular formula C18H14N2O3 B1596469 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid CAS No. 298187-85-6

2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid

Cat. No.: B1596469
CAS No.: 298187-85-6
M. Wt: 306.3 g/mol
InChI Key: ZCKWIRNYRQKPNV-UHFFFAOYSA-N
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Description

Chemical Identity: 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid (CAS: 298187-85-6) is a quinoline-4-carboxylic acid derivative with a molecular formula of C₁₈H₁₄N₂O₃ and a molecular weight of 306.32 g/mol . Its structure features a quinoline core substituted at the 2-position with a 4-acetylamino phenyl group and a carboxylic acid group at the 4-position.

Biological Context: Quinoline-4-carboxylic acid derivatives are recognized for diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory effects .

Properties

IUPAC Name

2-(4-acetamidophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-11(21)19-13-8-6-12(7-9-13)17-10-15(18(22)23)14-4-2-3-5-16(14)20-17/h2-10H,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKWIRNYRQKPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351460
Record name 2-[4-(acetylamino)phenyl]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

298187-85-6
Record name 2-[4-(acetylamino)phenyl]quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Doebner reaction, which uses aniline, 2-nitrobenzaldehyde, and pyruvic acid in the presence of a catalytic amount of trifluoroacetic acid in ethanol . Another method is the Pfitzinger reaction, which involves the reaction of isatin with α-methyl ketone in aqueous ethanol . Additionally, microwave-assisted synthesis and the use of rare-earth metal catalysts in water under reflux conditions have been reported .

Industrial Production Methods

Industrial production of quinoline derivatives often involves green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, potassium permanganate, sodium borohydride, and various catalysts such as palladium or platinum . Reaction conditions typically involve refluxing in solvents like ethanol or methanol, or using microwave irradiation to accelerate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline-4-carboxylic acid derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

1.1. Drug Development

2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid has been identified as a potential inhibitor of histone deacetylases (HDACs), which play crucial roles in gene expression regulation. Inhibiting HDACs can lead to altered acetylation status of histone proteins, impacting cancer cell proliferation and survival.

  • Case Study : A study demonstrated that derivatives of this compound exhibited selective HDAC inhibition, leading to significant anticancer activity in vitro against various cancer cell lines, including H460 and MKN-45 .

1.2. Antimicrobial Activity

Research has shown that quinoline derivatives possess antibacterial properties. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Data Table: Antimicrobial Activity Evaluation
CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12
Control (Ampicillin)S. aureus20
Control (Gentamicin)E. coli18

The results indicate that structural modifications can enhance antibacterial activity, making this compound a candidate for further development .

2.1. Synthesis of Advanced Materials

The compound serves as a building block for synthesizing more complex molecules with unique electronic or optical properties. Its derivatives are explored for applications in organic electronics and photonic devices.

2.2. Coordination Chemistry

In coordination chemistry, this compound acts as a ligand forming complexes with transition metals, which can exhibit interesting catalytic properties.

3.1. Mechanism of Action

The mechanism of action involves the interaction with molecular targets such as HDACs and other enzymes involved in cellular processes. By modulating these targets, the compound can induce apoptosis in cancer cells and exhibit antimicrobial effects.

Mechanism of Action

The mechanism of action of 2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The biological and chemical profiles of quinoline-4-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Reference
2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid 4-Acetylamino phenyl 306.32 Moderate solubility; potential H-bond donor/acceptor
2-(4-Aminophenyl)-quinoline-4-carboxylic acid (B29) 4-Amino phenyl 264.27 Higher solubility due to free -NH₂; demonstrated antibacterial activity (MIC: 64 µg/mL)
2-(4-Bromophenyl)quinoline-4-carboxylic acid (C2) 4-Bromo phenyl 342.15 Enhanced lipophilicity; used as intermediate for further functionalization
2-(4-Fluorophenyl)quinoline-4-carboxylic acid (B26) 4-Fluoro phenyl 308.29 Improved metabolic stability; NMR δ 10.61 (s, 1H, NH)
6-Methyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid 6-Methyl, 4-isopropoxy phenyl 335.36 Increased steric bulk; potential for reduced cytotoxicity

Key Observations :

  • Acetylamino vs. Amino (B29): The acetyl group reduces polarity compared to the free -NH₂ in B29, likely decreasing aqueous solubility but improving metabolic stability .
  • Halogenated Derivatives (C2, B26) : Bromine and fluorine substituents enhance lipophilicity and electron-withdrawing effects, which may improve target binding in antimicrobial applications .

Comparison with Other Routes :

  • Pfitzinger Reaction: Used for derivatives like 2-(4-dimethylaminostyryl)quinoline-4-carboxylic acid, yielding high-purity products through condensation of ketones and isatins .
  • Piperazine-Linked Derivatives (C1–C7) : Synthesized via coupling reactions with methyl benzoate intermediates, achieving yields >85% .

Pharmacological Activity

Antibacterial Performance :

  • Amino Derivatives (B29): Exhibited MIC values of 64 µg/mL against Staphylococcus aureus, attributed to the -NH₂ group's hydrogen-bonding capacity .
  • Acetylamino Analogs: Limited direct activity data, but structural analogs with electron-withdrawing groups (e.g., -F in B26) showed moderate MICs (128 µg/mL) .
  • Piperazine-Linked Compounds (C1–C7) : Demonstrated broad-spectrum activity, with C2 (4-Br) showing enhanced potency due to halogen-mediated interactions .

Cytotoxicity :

  • Compounds with bulkier substituents (e.g., 4-isopropoxy in ) displayed lower cytotoxicity in MTT assays, suggesting steric effects improve selectivity .

Biological Activity

2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid, a derivative of quinoline-4-carboxylic acid, has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline ring structure substituted with an acetylamino group and a carboxylic acid, contributing to its biological activity. The molecular formula is C16H14N2O3C_{16}H_{14}N_{2}O_{3} with a molecular weight of approximately 298.30 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives against various bacterial strains.

Research Findings

  • Synthesis and Evaluation : A series of quinoline derivatives were synthesized and evaluated for their antibacterial properties against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The agar diffusion method was employed to assess the zone of inhibition, while the broth dilution method determined the minimum inhibitory concentration (MIC) .
  • Results :
    • Compound 5a4 exhibited significant activity against S. aureus with an MIC of 64 µg/mL.
    • Compound 5a7 showed an MIC of 128 µg/mL against E. coli.
    • All synthesized compounds displayed lower cytotoxicity in MTT assays, indicating a favorable safety profile .
CompoundTarget BacteriaMIC (µg/mL)
5a4Staphylococcus aureus64
5a7Escherichia coli128

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent, particularly through inhibition of histone deacetylases (HDACs).

  • HDAC Inhibition : Inhibition of HDACs plays a crucial role in cancer therapy by affecting gene expression related to cell cycle regulation and apoptosis.
  • Research Findings : A study synthesized various derivatives incorporating the quinoline-4-carboxylic acid moiety as HDAC inhibitors. Among these, certain compounds demonstrated potent selective inhibition against HDAC3, leading to significant antiproliferative effects in cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Aryl Substituents : The presence of aryl groups enhances antibacterial potency.
  • Lipophilicity : Compounds with higher LogP values tend to exhibit increased antibacterial activity, suggesting that lipophilic characteristics may facilitate better membrane penetration and interaction with bacterial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(Acetylamino)phenyl]quinoline-4-carboxylic acid
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